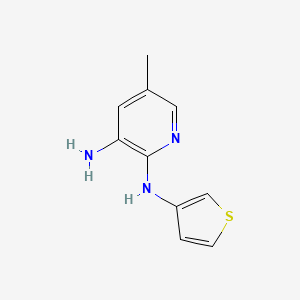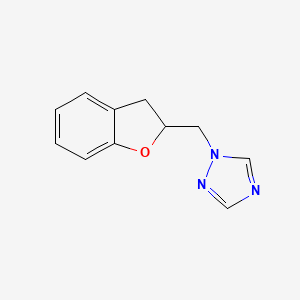![molecular formula C13H17NO3 B7579573 [(3R)-3-hydroxypyrrolidin-1-yl]-(3-methoxy-4-methylphenyl)methanone](/img/structure/B7579573.png)
[(3R)-3-hydroxypyrrolidin-1-yl]-(3-methoxy-4-methylphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(3R)-3-hydroxypyrrolidin-1-yl]-(3-methoxy-4-methylphenyl)methanone, also known as HPM, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine. HPM is a synthetic compound that belongs to the class of ketones and has a molecular formula of C16H21NO3.
Wirkmechanismus
The exact mechanism of action of [(3R)-3-hydroxypyrrolidin-1-yl]-(3-methoxy-4-methylphenyl)methanone is not fully understood. However, it is believed that this compound exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and prostaglandins. This compound has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been found to have minimal toxicity and side effects in animal models. It has been shown to be well-tolerated and safe for use in humans. This compound has been found to have a half-life of approximately 4 hours in rats and is eliminated primarily through the urine.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of [(3R)-3-hydroxypyrrolidin-1-yl]-(3-methoxy-4-methylphenyl)methanone is its low toxicity and high efficacy. It can be easily synthesized and purified, making it a cost-effective option for research studies. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of [(3R)-3-hydroxypyrrolidin-1-yl]-(3-methoxy-4-methylphenyl)methanone. One potential application is its use as a chemotherapeutic agent for the treatment of cancer. Further studies are needed to determine the optimal dosage and administration route for this compound in cancer treatment. Additionally, this compound has been found to have anti-inflammatory and analgesic effects, which could make it a potential treatment option for conditions such as arthritis and chronic pain. Future studies should focus on the efficacy and safety of this compound in these applications.
Synthesemethoden
The synthesis of [(3R)-3-hydroxypyrrolidin-1-yl]-(3-methoxy-4-methylphenyl)methanone involves the reaction of 3-methoxy-4-methylbenzaldehyde with (S)-proline in the presence of a catalyst. The reaction results in the formation of this compound as a white powder with a purity of over 99%. The synthesis method of this compound is relatively simple and can be easily scaled up for industrial production.
Wissenschaftliche Forschungsanwendungen
[(3R)-3-hydroxypyrrolidin-1-yl]-(3-methoxy-4-methylphenyl)methanone has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory, analgesic, and anti-cancer properties. This compound has been tested in vitro and in vivo for its efficacy against various types of cancer, including breast, lung, and prostate cancer. It has also been found to be effective in reducing pain and inflammation in animal models.
Eigenschaften
IUPAC Name |
[(3R)-3-hydroxypyrrolidin-1-yl]-(3-methoxy-4-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-9-3-4-10(7-12(9)17-2)13(16)14-6-5-11(15)8-14/h3-4,7,11,15H,5-6,8H2,1-2H3/t11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDTMOQDQMHYYTN-LLVKDONJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCC(C2)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(=O)N2CC[C@H](C2)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(3R)-3-hydroxypyrrolidin-1-yl]-(1H-indazol-5-yl)methanone](/img/structure/B7579494.png)
![2-(2-bicyclo[2.2.1]heptanyl)-1-[(3R)-3-hydroxypyrrolidin-1-yl]ethanone](/img/structure/B7579497.png)
![(E)-3-(4-fluorophenyl)-1-[(3R)-3-hydroxypyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B7579505.png)

![[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-[3-(2-methylpropoxy)phenyl]methanone](/img/structure/B7579517.png)
![2-[[(5-Ethylthiophene-2-carbonyl)amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579525.png)
![2-[(1H-indole-5-carbonylamino)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579538.png)

![1-(7-Bicyclo[4.2.0]octa-1,3,5-trienylmethylcarbamoyl)cyclopropane-1-carboxylic acid](/img/structure/B7579550.png)

![2-[[(4-Bromo-1-methylpyrrole-2-carbonyl)amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579558.png)
![2-[[(3-Ethyl-5-methyl-1,2-oxazole-4-carbonyl)amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579564.png)
![(2,6-Dichloropyridin-4-yl)-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)methanone](/img/structure/B7579580.png)
![5-Bromo-6-methyl-3-[(2-propan-2-yl-1,2,4-triazol-3-yl)methyl]pyrimidin-4-one](/img/structure/B7579581.png)